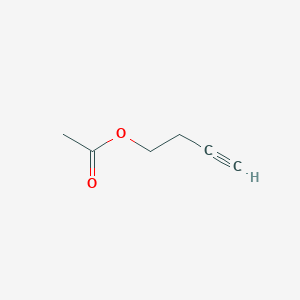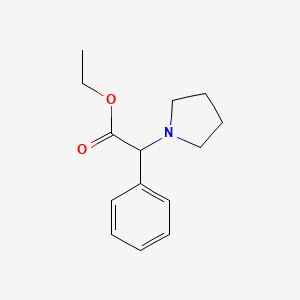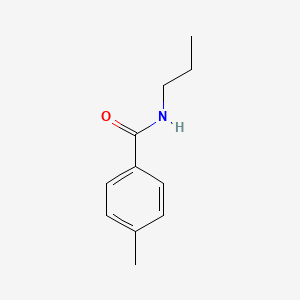
But-3-ynyl Acetate
Descripción general
Descripción
But-3-ynyl Acetate is a chemical compound with the molecular formula C6H8O2 . It is also known by other names such as 3-Butynyl-1-acetate and But-3-yn-1-yl acetate . The molecular weight of But-3-ynyl Acetate is 112.13 g/mol .
Synthesis Analysis
The synthesis of But-3-ynyl Acetate has been explored in various studies. For instance, a gold (I)-catalyzed glycosylation for stereoselective synthesis of 2-deoxy α-glycosides using bench-stable 2-deoxy S-But-3-ynyl thioglycoside donors has been described .
Molecular Structure Analysis
The molecular structure of But-3-ynyl Acetate is represented by the InChI code InChI=1S/C6H8O2/c1-3-4-5-8-6 (2)7/h1H,4-5H2,2H3 . The Canonical SMILES representation is CC(=O)OCCC#C .
Physical And Chemical Properties Analysis
But-3-ynyl Acetate has several computed properties. It has a molecular weight of 112.13 g/mol and an XLogP3-AA value of 0.7 . It has no hydrogen bond donors but has two hydrogen bond acceptors . The compound has three rotatable bonds . Its exact mass and monoisotopic mass are both 112.052429494 g/mol . The topological polar surface area is 26.3 Ų .
Aplicaciones Científicas De Investigación
Surface Modification of Nanoparticles
But-3-ynyl Acetate can be used in the surface modification of nanoparticles. For instance, it has been used in the grafting of hyperbranched polymers onto TiO2 nanoparticles via thiol-yne click chemistry . This modification reduces the aggregation of nanoparticles and increases the interaction between TiO2 and polymer matrices . The surface-modified TiO2 nanoparticles can improve the mechanical and thermal properties of nanocomposite coatings .
Development of Superhydrophobic Coatings
The surface modification of TiO2 nanoparticles with But-3-ynyl Acetate can lead to the development of superhydrophobic coatings . These coatings exhibit lotus leaf-like microstructures and have good photocatalytic depollution performance and high stripping resistance .
Enhancement of Mechanical and Thermal Properties
But-3-ynyl Acetate can be used to enhance the mechanical and thermal properties of materials. For example, the incorporation of surface-modified TiO2 nanoparticles into nanocomposite coatings can improve their mechanical and thermal properties .
Use in Emulsion Polymerization
But-3-ynyl Acetate can potentially be used in emulsion polymerization. Poly(vinyl acetate) emulsion homopolymer and vinyl acetate based emulsion copolymers, which are important in both industrial and scientific aspects, could potentially benefit from the use of But-3-ynyl Acetate .
Synthesis of Bioactive Compounds
But-3-ynyl Acetate can be used in the synthesis of bioactive compounds. Indole derivatives, which have diverse biological activities and clinical applications, can be synthesized using But-3-ynyl Acetate .
Production of Plant Hormones
But-3-ynyl Acetate can be used in the production of plant hormones. For example, indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, can be synthesized using But-3-ynyl Acetate .
Propiedades
IUPAC Name |
but-3-ynyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-3-4-5-8-6(2)7/h1H,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGNSVDRPMTMGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390790 | |
| Record name | But-3-ynyl Acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
But-3-ynyl Acetate | |
CAS RN |
56703-55-0 | |
| Record name | But-3-ynyl Acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | but-3-yn-1-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Hydrazino-2,5,6-trimethylthieno[2,3-d]pyrimidine](/img/structure/B1608537.png)









![Tert-butyl N-[2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]ethyl]carbamate](/img/structure/B1608552.png)